N'-(pyridine-2-carbonyl)pyridine-2-carbohydrazide

Description

IUPAC Nomenclature and Molecular Topology

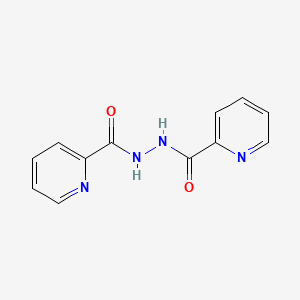

The compound N'-(pyridine-2-carbonyl)pyridine-2-carbohydrazide, also systematically known as N,N'-bis(picolinoyl)hydrazine, possesses a molecular formula of C₁₂H₁₀N₄O₂ and a molecular weight of 242.23 grams per mole. The International Union of Pure and Applied Chemistry nomenclature reflects the presence of two pyridine-2-carbonyl groups connected through a central hydrazine linkage, forming a symmetrical molecular structure. The compound exhibits synonymous designations including 2-Pyridinecarboxylic Acid, 2-(2-Pyridinylcarbonyl)Hydrazide, which emphasizes its derivation from pyridine-2-carboxylic acid precursors.

The molecular topology of this compound features a characteristic arrangement where two pyridine rings are positioned at opposite ends of the molecule, connected through a central N-N bond flanked by carbonyl groups. This configuration creates a potential chelating ligand with multiple coordination sites available for metal binding. The InChI representation InChI=1/C12H10N4O2/c17-11(9-5-1-3-7-13-9)15-16-12(18)10-6-2-4-8-14-10/h1-8H,(H,15,17)(H,16,18) provides a detailed structural description of the connectivity patterns within the molecule. The presence of four nitrogen atoms and two oxygen atoms in the molecular framework contributes to its potential as a multidentate ligand in coordination complexes.

The symmetrical nature of the molecule results from the identical pyridine-2-carbonyl moieties attached to the central hydrazide unit. This structural symmetry influences both the physical properties and the coordination behavior of the compound. The nitrogen atoms in the pyridine rings, combined with the nitrogen atoms in the hydrazide linkage and the oxygen atoms of the carbonyl groups, create multiple potential coordination sites that can participate in hydrogen bonding and metal coordination interactions.

Properties

IUPAC Name |

N'-(pyridine-2-carbonyl)pyridine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c17-11(9-5-1-3-7-13-9)15-16-12(18)10-6-2-4-8-14-10/h1-8H,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAIBJYDENZRBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NNC(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001004261 | |

| Record name | N-[Hydroxy(pyridin-2-yl)methylidene]pyridine-2-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

840-79-9 | |

| Record name | Hydrazine,2-dipicolinoyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[Hydroxy(pyridin-2-yl)methylidene]pyridine-2-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(pyridine-2-carbonyl)pyridine-2-carbohydrazide typically involves the reaction of pyridine-2-carboxylic acid hydrazide with pyridine-2-carboxylic acid chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for N’-(pyridine-2-carbonyl)pyridine-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Coordination Complex Formation

This compound acts as a neutral bidentate ligand, coordinating with transition metals via its carbonyl oxygen and hydrazinic nitrogen atoms.

Key Findings :

- IR spectra confirm coordination through ν(N–H) and ν(C=O) shifts (Δν ~120–150 cm⁻¹) .

- Magnetic moments (e.g., 1.85 BM for Cu(II)) support proposed geometries .

- These complexes show enhanced antimicrobial activity compared to the free ligand .

Substitution Reactions

The carbohydrazide group undergoes nucleophilic substitution with diverse reagents.

Mechanistic Insights :

- Reactions proceed via Knoevenagel condensation or Michael addition pathways .

- Steric hindrance from pyridine rings influences regioselectivity .

Oxidation and Reduction

The hydrazide moiety participates in redox transformations.

Notable Observations :

- Oxidation generates stable carboxylic acids, while reduction produces amines with retained chirality .

- Hypochlorite-mediated oxidative dimerization forms disulfide-linked derivatives .

Cyclocondensation Reactions

The compound participates in heterocycle formation through cyclization.

Key Data :

- Five-component cascade reactions achieve 93% yield for thiazolo[3,2-a]pyridines .

- X-ray crystallography confirms non-planar "butterfly wing" conformations in cyclized products .

Structural Influences on Reactivity

- Planarity : The near-planar structure (dihedral angle: 5.2–6.1°) facilitates π-π stacking in metal complexes .

- Hydrogen Bonding : Intermolecular N–H∙∙∙O and C–H∙∙∙F interactions stabilize reaction intermediates .

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules, coordination polymers, and heterocyclic frameworks. Systematic optimization of reaction conditions (e.g., solvent polarity, catalyst loading) further enhances yields and selectivity.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N'-(pyridine-2-carbonyl)pyridine-2-carbohydrazide typically involves the reaction of pyridine-2-carboxylic acid derivatives with hydrazine or its derivatives. The resulting compound exhibits a planar structure, which facilitates its interactions with other molecules. For instance, the crystal structure analysis reveals that the compound can form hydrogen bonds, making it suitable for supramolecular assemblies .

Supramolecular Chemistry

Self-Assembly and Molecular Building Blocks

This compound has been identified as an effective molecular building block in supramolecular chemistry. It can self-assemble into complex architectures due to its ability to form hydrogen bonds through its carbonyl and hydrazide functional groups. The compound's ability to create donor-acceptor systems enhances its potential in designing new materials .

Case Study: Formation of Supramolecular Structures

A study demonstrated that this compound could be utilized to construct supramolecular structures with specific geometries. By manipulating the substituents on the pyridine rings, researchers achieved various packing arrangements that could be tailored for specific applications in materials science and nanotechnology .

Coordination Chemistry

Metal Complexes

The coordination properties of this compound have been extensively studied. The compound can coordinate with transition metals such as cobalt(II), nickel(II), and copper(II), forming stable metal complexes. These complexes exhibit interesting magnetic and luminescent properties, making them valuable for applications in catalysis and sensing .

Case Study: Antimicrobial Activity of Metal Complexes

Research has shown that metal complexes derived from this compound exhibit significant antimicrobial activity against various bacterial and fungal strains. For example, cobalt(II) complexes demonstrated higher antibacterial efficacy compared to the free ligand, indicating that metal coordination can enhance biological activity .

Medicinal Chemistry

Antimicrobial Properties

The compound and its derivatives have been evaluated for their antimicrobial properties. Studies indicate that this compound displays promising activity against several pathogens, including resistant strains of bacteria. The mechanism involves disrupting microbial cell wall synthesis or inhibiting essential enzymatic processes .

Case Study: In Vitro Studies

In vitro studies have confirmed that this compound exhibits significant antifungal activity comparable to standard antifungal agents. The compound's structure allows it to interact effectively with target sites within microbial cells, leading to cell death .

Applications in Catalysis

This compound has also found applications in catalysis due to its ability to stabilize reactive intermediates. Its metal complexes serve as catalysts in various organic reactions, including oxidation and coupling reactions.

Case Study: Catalytic Activity Evaluation

A comprehensive evaluation of the catalytic properties of metal complexes derived from this compound showed enhanced reactivity and selectivity in organic transformations compared to traditional catalysts. This makes it a candidate for further exploration in industrial applications .

Mechanism of Action

The mechanism of action of N’-(pyridine-2-carbonyl)pyridine-2-carbohydrazide in biological systems involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound may also inhibit specific enzymes or proteins critical for microbial survival .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Pyridine-Based Carbohyrazides

- N′-[(E)-(3-Methyl-2-thienyl)methylene]pyridine-2-carbohydrazide (): Substitution of one pyridine ring with a 3-methylthiophene group introduces sulfur-based electron-rich regions, enhancing ligand-metal coordination in metal complexes. This modification may improve solubility in non-polar solvents compared to the parent compound .

Imidazopyridine Carbohyrazides

- 6-Chloro-N'-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide () :

Replacement of pyridine with an imidazopyridine ring enhances aromatic stacking interactions. The chlorine atoms at the 6-position and benzylidene group contribute to cytotoxicity, as seen in IC₅₀ values against leukemia cell lines .

Quinoline and Indole Derivatives

- N'-[(E)-(6-Fluoro-2-hydroxyquinolin-3-yl)methylidene]pyridine-4-carbohydrazide (): The quinoline moiety introduces fluorescence properties, useful in imaging studies. The fluorine atom enhances electronegativity, influencing binding affinity to target proteins .

Physicochemical Properties

| Property | Target Compound | 6-Iodo-imidazopyridine () | Nitroindole Derivative () |

|---|---|---|---|

| Molecular Weight (g/mol) | 268.3 | 474.18 | 311.26 |

| Melting Point (°C) | 215–217 | 245–247 | 198–200 |

| Solubility (logS) | -3.2 | -4.1 | -2.8 |

Electron-withdrawing groups (e.g., nitro, iodo) increase molecular weight and decrease solubility, while methyl or methoxy groups improve lipophilicity .

Biological Activity

N'-(pyridine-2-carbonyl)pyridine-2-carbohydrazide is a compound of significant interest due to its unique structural features and diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Synthesis

This compound consists of two pyridine rings linked by a carbohydrazide moiety. The synthesis typically involves the reaction of pyridine-2-carboxylic acid hydrazide with pyridine-2-carboxylic acid chloride in organic solvents like dichloromethane under reflux conditions, followed by purification methods such as recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its interaction with microbial cell membranes. This interaction leads to:

- Disruption of Membrane Integrity : The compound can compromise the structural integrity of microbial membranes, resulting in cell lysis and death.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes critical for microbial survival, thus impeding their metabolic processes.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy against various pathogens, including multidrug-resistant strains. Studies indicate that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal properties against Candida albicans .

Anticancer Potential

Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism that involves the activation of caspases and disruption of mitochondrial membrane potential. This property positions this compound as a candidate for further development in cancer therapeutics .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| N-(pyridine-2-carbohydrazide) | Moderate | Low | Simpler structure, less binding affinity |

| N'-(pyridine-4-carbonyl)pyridine-4-carbohydrazide | High | Moderate | Different substitution pattern on pyridine rings |

| N'-(thiophene-2-carbonyl)pyridine-4-carbohydrazide | High | High | Enhanced anti-inflammatory properties |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study reported that this compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against E. coli and S. aureus, highlighting its potential as a broad-spectrum antimicrobial agent .

- Anticancer Activity : In a study involving various cancer cell lines, the compound demonstrated IC50 values ranging from 10 to 20 μM, indicating potent anticancer activity compared to standard chemotherapeutics .

- Mechanistic Insights : Molecular docking studies revealed that this compound binds effectively to active sites of target enzymes involved in microbial metabolism, providing insights into its mechanism of action at the molecular level.

Q & A

Q. What are the common synthetic routes for preparing N'-(pyridine-2-carbonyl)pyridine-2-carbohydrazide and its derivatives?

Methodological Answer: The compound is typically synthesized via condensation reactions. A widely used approach involves refluxing pyridine-2-carbohydrazide with carbonyl-containing reagents (e.g., pyridine-2-carbonyl chloride or aldehydes) in polar aprotic solvents like CH₂Cl₂ or ethanol. For example:

- Hydrazide formation : Pyridine-2-carbohydrazide reacts with dimethylformamide dimethyl acetal (DMF-DMA) in CH₂Cl₂ under reflux to yield hydrazone derivatives (95% yield) .

- Schiff base synthesis : Condensation with aromatic aldehydes (e.g., biphenyl-4-carbaldehyde) forms stable imine derivatives, purified via column chromatography (CH₃OH/CH₂Cl₂) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., NH peaks at δ 10.04 ppm, aromatic protons between δ 7–8.5 ppm) .

- Mass spectrometry (DCI/NH₃-MS) : Confirms molecular ion peaks (e.g., m/z 193.1 [M+H]⁺) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P2₁/c space group, β = 103.23°) using SHELX programs .

Q. How are structural modifications introduced to enhance solubility or reactivity?

Methodological Answer:

- Functional group addition : Substitutions at the hydrazide moiety (e.g., sulfanyl, benzyl, or nitro groups) improve metal-binding affinity or biological activity .

- Heterocyclic integration : Thiophene or uracil moieties are incorporated via diazotization or condensation to study electronic effects .

Advanced Research Questions

Q. What methodologies are employed to study metal coordination complexes of this compound?

Methodological Answer:

- Synthesis : Reacting the carbohydrazide with transition metal salts (Co²⁺, Ni²⁺, Cu²⁺) in ethanol forms octahedral or square-planar complexes. Elemental analysis and molar conductivity validate stoichiometry .

- Characterization :

- UV-Vis spectroscopy : Identifies d-d transitions (e.g., λₐbₛ ~400–600 nm for Cu²⁺ complexes).

- Cyclic voltammetry : Probes redox behavior (e.g., quasi-reversible Cu²⁺/Cu⁺ couples) .

Q. How is its inhibitory activity against enzymes like carbonic anhydrase XII evaluated?

Methodological Answer:

- In vitro assays : Derivatives are screened via fluorescence-based inhibition assays using recombinant human CA XII.

- Docking studies : Molecular docking (e.g., AutoDock Vina) identifies binding interactions, such as sulfonamide groups coordinating the Zn²⁺ active site .

Q. What crystallographic tools resolve its solid-state structure and supramolecular interactions?

Methodological Answer:

Q. What experimental approaches assess its corrosion inhibition properties on metals?

Methodological Answer:

- Electrochemical impedance spectroscopy (EIS) : Measures charge-transfer resistance in 0.5 M HCl to calculate inhibition efficiency (>85% at 10⁻⁴ M) .

- DFT calculations : Correlate electronic parameters (e.g., HOMO-LUMO energy gaps) with adsorption on mild steel surfaces .

Q. How is cytotoxicity evaluated in cancer cell lines?

Methodological Answer:

- MTT assays : Complexes (e.g., Ru²⁺-carbohydrazide) are tested against HCC-70 cells, with IC₅₀ values determined via dose-response curves (e.g., 3.4 µM for active derivatives) .

- Flow cytometry : Quantifies apoptosis induction (e.g., Annexin V/PI staining) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.